N-hydroxy-1-(pyrazin-2-yl)piperidine-4-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N-hydroxy-1-(pyrazin-2-yl)piperidine-4-carboximidamide involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine-4-carboximidamide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-hydroxy-1-(pyrazin-2-yl)piperidine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-hydroxy-1-(pyrazin-2-yl)piperidine-4-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-hydroxy-1-(pyrazin-2-yl)piperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways . It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biochemical effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
N-hydroxy-1-(pyrazin-2-yl)piperidine-4-carboximidamide can be compared with other similar compounds, such as pyrazinamide and its derivatives . These compounds share structural similarities but may differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with certain targets more effectively .
Properties
Molecular Formula |
C10H15N5O |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C10H15N5O/c11-10(14-16)8-1-5-15(6-2-8)9-7-12-3-4-13-9/h3-4,7-8,16H,1-2,5-6H2,(H2,11,14) |
InChI Key |
MPFZLUILBIZZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C2=NC=CN=C2 |
Origin of Product |
United States |
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